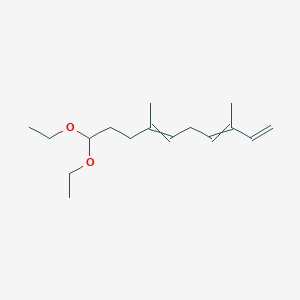
10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene is an organic compound with a complex structure characterized by multiple double bonds and ethoxy groups
Preparation Methods
The synthesis of 10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a precursor compound with ethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur, where ethoxy groups are replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 10,10-Diethoxy-3,7-dimethyldeca-1,3,6-triene include:
1,1-Diethoxy-3,7-dimethyl-2,6-octadiene: This compound shares structural similarities but differs in the position of double bonds and ethoxy groups.
3,7-Dimethylocta-1,3,6-triene: Another related compound with a simpler structure lacking the ethoxy groups.
Properties
CAS No. |
59550-44-6 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
10,10-diethoxy-3,7-dimethyldeca-1,3,6-triene |
InChI |
InChI=1S/C16H28O2/c1-6-14(4)10-9-11-15(5)12-13-16(17-7-2)18-8-3/h6,10-11,16H,1,7-9,12-13H2,2-5H3 |
InChI Key |
SOWGAZOPAGGPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC(=CCC=C(C)C=C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















